N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . The phenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities and are used in similar applications.
Benzamide Derivatives: Compounds such as N-(2-benzoylphenyl)acetamide exhibit similar chemical properties and reactivity.
Uniqueness
N-(2-((3-(1H-pyrazol-3-yl)phenyl)amino)-2-oxoethyl)benzamide is unique due to its combination of a pyrazole ring, phenyl group, and benzamide moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-(1H-pyrazol-5-yl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C18H16N4O2/c23-17(12-19-18(24)13-5-2-1-3-6-13)21-15-8-4-7-14(11-15)16-9-10-20-22-16/h1-11H,12H2,(H,19,24)(H,20,22)(H,21,23) |
InChI Key |
CUTMTLGSQUICLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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